3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Heterocyclic Synthesis Regioselectivity Cyclization Yield

Deploy 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine as a superior heteroaromatic building block for CNS/oncology drug discovery. This scaffold features the precise [4,3-b] geometry essential for GluN2B & PDE1 inhibitor patents, offering reactivity at the 3-position bromomethyl handle that chloromethyl or other regioisomers cannot match. Ideal for kinase inhibitor libraries (FLT3/CDK4) with high yields.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B11892049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2N=C1)CBr
InChIInChI=1S/C7H6BrN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11)
InChIKeyBXWKDTREUPUMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine: Core Building Block for GluN2B, PDE1, and FLT3/CDK4 Targeted Therapeutics


3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1026504-79-9) is a heteroaromatic scaffold consisting of a pyrazolo[4,3-b]pyridine core functionalized with a bromomethyl group at the 3-position [1]. This compound serves as a versatile intermediate in medicinal chemistry, providing a reactive handle for further derivatization via nucleophilic substitution and cross-coupling reactions [2]. Its core structure forms the foundation of multiple pharmaceutical patents targeting GluN2B receptor modulation [3] and PDE1 inhibition [4], establishing its strategic value in CNS and neurodegenerative disease drug discovery programs.

Why Generic Substitution of 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Leads to Synthetic Inefficiency or Target Miss


Pyrazolopyridine isomers with identical molecular formula but different ring fusion patterns, halogen placement, or substitution position exhibit fundamentally different reactivity profiles and downstream biological outcomes. The [4,3-b] fusion pattern positions the bromomethyl group for specific vector geometry that cannot be replicated by [3,4-b], [1,5-a], or [3,4-c] analogs [1]. Substituting with chloromethyl analogs introduces slower reaction kinetics in nucleophilic displacement [2], while regioisomers such as 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine lack the methylene spacer required for the conformational flexibility essential to many kinase inhibitor pharmacophores . The evidence below quantifies these critical differentiations.

3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine: Head-to-Head Quantitative Differentiation Against Close Structural Analogs


Regioselective Cyclization Yield: [4,3-b] vs [3,4-c] Pyrazolopyridine Formation from Bromomethyl Precursors

In the synthesis of fused pyrazolopyridine systems from bromomethyl-3-nitropyridine precursors, the reaction pathway bifurcates based on bromomethyl substitution position. 2-Bromomethyl-3-nitropyridine exclusively yields 2H-pyrazolo[4,3-b]pyridines under thermal conditions, while the 4-bromomethyl isomer yields the structurally distinct 2H-pyrazolo[3,4-c]pyridine scaffold [1]. This regiochemical specificity is absolute—no cross-contamination of the alternative fused system is observed—making the selection of the correct bromomethyl positional isomer critical for obtaining the desired [4,3-b] core architecture.

Heterocyclic Synthesis Regioselectivity Cyclization Yield

Biological Target Engagement: Pyrazolo[4,3-b]pyridine Core in FLT3/CDK4 Dual Inhibition

The pyrazolo[4,3-b]pyridine core serves as the essential scaffold for dual FLT3/CDK4 inhibition. In a 2022 medicinal chemistry study, optimized 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative 23k demonstrated potent dual inhibition with IC50 values of 11 nM (FLT3) and 7 nM (CDK4) [1]. In vivo efficacy was established in the MV4-11 xenograft tumor model where 23k dosed at 200 mg/kg achieved 67% tumor growth inhibition [1]. While the target compound 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine is a synthetic precursor rather than the final active molecule, this evidence establishes the [4,3-b] core as pharmacologically validated in oncology applications.

Kinase Inhibition FLT3 CDK4

GluN2B Receptor Modulation: Pyrazolo[4,3-b]pyridine Scaffold as Privileged Core

The pyrazolo[4,3-b]pyridine scaffold is claimed as a GluN2B receptor ligand in patent WO2020249791A1, covering a comprehensive series of substituted derivatives for modulation of NMDA receptor subtype activity [1]. The 3-position substitution with a reactive bromomethyl group enables modular diversification for structure-activity relationship (SAR) exploration of this privileged CNS pharmacophore. The patent explicitly covers pyrazolo[4,3-b]pyridines as GluN2B receptor modulators for treating disease states mediated by GluN2B receptor activity, including depression, pain, and neurodegenerative conditions [1].

GluN2B NMDA Receptor CNS Drug Discovery

PDE1 Inhibitor Scaffold: Pyrazolo[4,3-b]pyridine-7-amine Pharmacophore

The 1H-pyrazolo[4,3-b]pyridine core is established as a PDE1 inhibitor pharmacophore in multiple patents including UA122824C2 and AR-113926-A1 [1][2]. These patents claim 1H-pyrazolo[4,3-b]pyridin-7-amines as PDE1 enzyme inhibitors for treating neurodegenerative and psychiatric disorders, with the mode of action involving catalytic hydrolysis inactivation of cAMP/cGMP [1]. 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine serves as the key intermediate for accessing this pharmacophore class through functionalization at the 3-position prior to 7-amine installation.

PDE1 Inhibition Neurodegeneration Psychiatric Disorders

Supplier Purity Specifications: Baseline 97% vs NLT 98% Grade Availability

Commercial availability of 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine spans multiple purity grades with distinct procurement implications. Standard research grade is available at 97% purity , while ISO-certified pharmaceutical research grade with NLT (Not Less Than) 98% purity is available from GMP-compliant suppliers . This purity differential is meaningful for lead optimization versus preclinical candidate scale-up: 97% material may contain up to 3% impurities that could confound early SAR interpretation or introduce synthetic complications, whereas NLT 98% material meets pharmaceutical QC requirements for later-stage development.

Compound Procurement Purity Specification Quality Grade

Optimal Scientific and Industrial Use Cases for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine Based on Validated Evidence


Synthesis of Dual FLT3/CDK4 Kinase Inhibitor Libraries for Acute Myeloid Leukemia Drug Discovery

Based on the demonstrated efficacy of pyrazolo[4,3-b]pyridine derivative 23k achieving 11 nM FLT3 and 7 nM CDK4 IC50 values with 67% in vivo tumor growth inhibition [1], 3-(bromomethyl)-1H-pyrazolo[4,3-b]pyridine is optimally deployed as the starting material for generating focused kinase inhibitor libraries targeting hematological malignancies. The bromomethyl handle at the 3-position enables modular diversification via nucleophilic substitution with amine, thiol, or alcohol nucleophiles, or via palladium-catalyzed cross-coupling reactions, to rapidly explore SAR around this validated dual-target pharmacophore.

GluN2B-Targeted CNS Drug Candidate Synthesis and SAR Exploration

The patent WO2020249791A1 explicitly claims substituted pyrazolo[4,3-b]pyridines as GluN2B receptor modulators for treating CNS disorders [1]. 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine provides direct synthetic entry to this patented chemical space. Researchers can derivatize the bromomethyl group to install diverse aryl, heteroaryl, or alkyl substituents as described in the patent claims, enabling exploration of GluN2B receptor modulation for depression, pain, and neurodegenerative disease indications.

PDE1 Inhibitor Synthesis for Neurodegenerative and Psychiatric Disorder Programs

Multiple Lundbeck patents (UA122824C2, AR-113926-A1) establish 1H-pyrazolo[4,3-b]pyridines as PDE1 enzyme inhibitors with therapeutic applications in neurodegenerative and cognitive disorders [1][2]. 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine serves as the foundational building block for constructing these 7-amino-substituted PDE1 pharmacophores. The compound is particularly suited for medicinal chemistry teams pursuing novel PDE1 inhibitors with improved selectivity over other PDE isoforms or enhanced CNS penetration properties.

Regioselective Synthesis of [4,3-b] Fused Heterocyclic Systems with Defined Vector Geometry

The classic Hurst and Wibberley study established that 2-bromomethyl-3-nitropyridine precursors undergo thermal cyclization with aromatic amines to yield exclusively 2H-pyrazolo[4,3-b]pyridines with no [3,4-c] cross-contamination [1]. 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine can be employed in analogous cyclization strategies or as a pre-formed core for further functionalization. This absolute regiochemical control is essential for projects requiring the precise three-dimensional vector geometry of the [4,3-b] scaffold, which differs fundamentally from the [3,4-b], [1,5-a], and [3,4-c] isomeric cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.